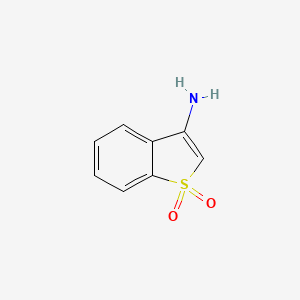

3-Aminobenzothiophene-1,1-dione

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,1-dioxo-1-benzothiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXJXSIERYHUJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2(=O)=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Reaction Pathways for 3 Aminobenzothiophene 1,1 Dione

De Novo Synthesis Strategies

De novo synthesis provides a versatile approach to constructing the 3-aminobenzothiophene-1,1-dione core from acyclic or simpler cyclic precursors. These methods allow for the introduction of a wide range of substituents, enabling the creation of diverse chemical libraries for drug discovery.

Palladium-Catalyzed Intramolecular Hydroarylation of Arenesulfonyl Ynamines

A notable strategy for synthesizing 3-amino-1-benzothiophene-1,1-diones involves a two-step process starting with the palladium-catalyzed intramolecular hydroarylation of arenesulfonyl ynamines. This method leads to the formation of benzothiazole (B30560) intermediates, which then undergo a photoinduced rearrangement to yield the target compounds. nih.gov

The initial step is a completely regioselective and highly stereoselective palladium-catalyzed intramolecular hydroarylation. The presence of an electron-withdrawing group on the triple bond of the sulfonyl ynamine is critical for the success of this reaction. Mechanistic studies suggest an alkyne-directed 5-exo-dig cyclization pathway. nih.govresearchgate.net The resulting benzothiazole-1,1-dione isomers can be converted into 3-amino-1-benzothiophene-1,1-diones through a subsequent photochemical rearrangement. researchgate.net

| Reactant | Conditions | Product | Yield |

| (E/Z)-1,2-benzothiazole-1,1-dione derivative | hν (300 nm), CH3CN, 50 °C, 24 h | 3-amino-1-benzothiophene-1,1-dione derivative | Quantitative |

Table 1: Photochemical rearrangement of 1,2-benzothiazole-1,1-diones. researchgate.net

Photoinduced Rearrangement Protocols from Precursor Heterocycles

Photoinduced rearrangement serves as a key step in the synthesis of 3-amino-1-benzothiophene-1,1-diones from precursor heterocycles like 1,2-benzothiazole-1,1-diones. nih.govresearchgate.net This rearrangement is proposed to proceed via a nih.govresearchgate.net-sigmatropic shift involving the homolytic cleavage of the S-N bond in the sulfonamide. The resulting sulfinate and enaminyl radicals then recombine at the C-terminus of the enaminyl radical, followed by tautomerization to form the final product. nih.gov

For instance, irradiation of (E/Z)-1,2-benzothiazoledione derivatives at 300 nm in acetonitrile (B52724) for 24 hours leads to a complete conversion to the corresponding 3-amino-1-benzothiophene-1,1-dione. nih.govresearchgate.net This method has been shown to be effective for various substituted derivatives, affording excellent yields. nih.gov

| Precursor | Irradiation Conditions | Product | Isolated Yield (%) |

| 2a | hν (300 nm), CH3CN, 24 h | 12a | 98 |

| 2b | hν (300 nm), CH3CN, 24 h | 12b | 99 |

| 2c | hν (300 nm), CH3CN, 24 h | 12c | 99 |

| 2d | hν (300 nm), CH3CN, 24 h | 12d | 99 |

Table 2: Photochemical Rearrangement of 1,2-Benzothiazole-1,1-diones to 3-Amino-1-benzothiophene-1,1-diones. researchgate.net

Keteniminium Chemistry-Based Cyclizations

Keteniminium intermediates offer a powerful tool for the synthesis of various heterocyclic compounds, including 3-aminobenzothiophenes. researchgate.net This methodology involves the generation of a highly reactive keteniminium salt, which then undergoes a spontaneous intramolecular cyclization. For the synthesis of 3-aminothiophenes, a 6π-electrocyclization of a vinyl sulfide (B99878) linked to an in-situ generated keteniminium salt has been developed. researchgate.net

This metal-free approach provides a straightforward route to the desired aminothiophene core. The versatility of keteniminium chemistry has been demonstrated in the synthesis of a range of fused and unfused heterocyclic systems. researchgate.net

Gewald-Type Reactions for Substituted Benzothiophenes and Derivatives

The Gewald reaction is a well-established and versatile method for the synthesis of polysubstituted 2-aminothiophenes. researchgate.netwikipedia.org This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.org

While the classical Gewald reaction yields 2-aminothiophenes, modifications and subsequent reactions can lead to benzothiophene (B83047) derivatives. The mild reaction conditions and the ready availability of starting materials contribute to the widespread use of this reaction in organic synthesis. researchgate.net The use of microwave irradiation has been shown to improve reaction yields and reduce reaction times. wikipedia.org

| Reactants | Catalyst/Conditions | Product |

| Ketone/Aldehyde, α-Cyanoester, Sulfur | Base | 2-Aminothiophene |

| Arylacetaldehydes | Microwave irradiation | 5-Substituted 2-Aminothiophenes |

| Ketones, Cyanoacetic ester, Sulfur | L-Proline | Substituted 2-Aminothiophenes |

Table 3: Examples of Gewald and Gewald-type reactions. organic-chemistry.org

One-Pot Multicomponent Reactions (MCRs) for Benzothiophene Scaffold Assembly

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies for the construction of complex molecules from simple starting materials in a single step, minimizing waste and improving atom economy. nih.govmdpi.com These reactions are particularly valuable for creating libraries of compounds for drug discovery. nih.gov

For the assembly of benzothiophene scaffolds, MCRs can be designed to bring together the necessary components to form the fused ring system in a single operation. For example, a three-component Gewald reaction catalyzed by L-proline can be used to synthesize substituted 2-aminothiophenes, which can be precursors to benzothiophenes. organic-chemistry.org The development of novel MCRs for the direct synthesis of functionalized benzothiophenes is an active area of research. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govumich.edu This technology has been successfully applied to the synthesis of 3-aminobenzothiophene scaffolds.

A rapid, microwave-assisted method involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine (B128534) in DMSO at 130 °C. This approach provides access to 3-aminobenzo[b]thiophenes in good to excellent yields (58-96%). nih.gov This protocol has been utilized in the synthesis of kinase inhibitors, highlighting its practical utility in medicinal chemistry. nih.gov

Furthermore, microwave irradiation has been shown to be beneficial in Gewald-type reactions, improving both yields and reaction times for the synthesis of substituted 2-aminothiophenes. wikipedia.orgumich.edu

| Reactants | Conditions | Product | Yield (%) |

| 2-Halobenzonitriles, Methyl thioglycolate | Triethylamine, DMSO, Microwave, 130 °C | 3-Aminobenzo[b]thiophenes | 58-96 |

| Ketones, Cyanoacetic esters, Sulfur, KF-alumina | Microwave irradiation | 2-Aminothiophenes | 57-66 |

Table 4: Examples of Microwave-Assisted Synthesis of Benzothiophene Derivatives. nih.govumich.edu

Routes from Activated Nitro-Aromatic Precursors

The synthesis of the this compound core can be achieved through strategic pathways commencing with activated nitro-aromatic compounds. A key method involves the reductive cyclization of ortho-substituted nitro-aromatics. For instance, the synthesis of related 3-aminobenzo[b]thiophenes has been accomplished starting from 1-(2-chloro-5-nitrophenyl)ethanone. mdpi.com This approach leverages the reactivity of the nitro group, which is ultimately reduced to form the crucial 3-amino functionality.

A powerful and analogous strategy is the palladium-catalyzed reductive cyclization. This has been demonstrated in the conversion of 2-nitrostyrenes into indoles, where carbon monoxide acts as the reducing agent. nih.gov This methodology can be extended to dinitro precursors; for example, the double reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes is a key step in constructing fused pyrrolo[3,2-g]indoles. nih.gov The underlying principle involves the reduction of the nitro groups to nitroso intermediates, which then undergo cyclization. While not a direct synthesis of the parent compound, the reduction of 6-nitrobenzo[b]thiophene 1,1-dioxide to 6-aminobenzo[b]thiophene 1,1-dioxide illustrates that the nitro group on the benzothiophene dioxide ring system is readily converted to an amino group, a fundamental transformation applicable to the synthesis of the 3-amino isomer. mdpi.com

Functionalization and Derivatization Reactions of the this compound Core

The this compound structure serves as a versatile platform for a variety of functionalization and derivatization reactions, enabling the synthesis of a wide array of complex molecules.

N-Arylation through Transition Metal Catalysis (e.g., Copper-Catalyzed Cross-Coupling)

The primary amino group at the 3-position is a prime site for modification, particularly through N-arylation reactions. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann condensation or Goldberg reactions, are exceptionally effective for this purpose. nih.govrsc.org These reactions facilitate the formation of a carbon-nitrogen bond between the 3-amino group and an aryl halide.

Modern Ullmann-type reactions have evolved from harsh conditions requiring stoichiometric copper to more efficient catalytic systems. nih.govacs.org A general and highly effective system employs catalytic amounts of a copper(I) salt, such as copper(I) iodide (CuI), in combination with a ligand. rsc.orgresearchgate.net Chelating diamine ligands, like 1,2-cyclohexanediamine (B1199290) or 1,10-phenanthroline, have proven to be particularly robust in promoting this transformation. researchgate.net The reaction is typically carried out in the presence of a base, such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like N-methylpyrrolidone (NMP) or dioxane at elevated temperatures. nih.govrsc.org These catalytic systems are valued for their cost-effectiveness and broad substrate scope, providing a powerful alternative to palladium-based methods. rsc.org

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Reference(s) |

| CuI | trans-1,2-Cyclohexanediamine | K₃PO₄ | Dioxane | 110 | researchgate.net |

| Cu₂O | None | - | NMP | 110 | researchgate.net |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | - | researchgate.net |

| CuO/AB | None | KOtBu | Toluene | 180 | acs.org |

| CuSO₄ | None | - | Water | - | chemrxiv.orgsynthical.com |

This table presents representative conditions for copper-catalyzed N-arylation reactions.

Intramolecular Cyclization Pathways to Fused Polycyclic Heterocycles

The bifunctional nature of this compound derivatives, possessing both a reactive amino group and an activated benzothiophene core, makes them ideal precursors for constructing fused polycyclic systems via intramolecular cyclization. By installing an appropriate reactive partner on the 3-amino group, a subsequent ring-closing reaction can furnish complex heterocyclic architectures.

Domino reactions, where multiple bond-forming events occur in a single pot, are an efficient means to build molecular complexity. For instance, strategies have been developed for the synthesis of benzothiophene-fused polycycles and eight-membered N-heterocycles. rsc.org One can envision a scenario where an N-acylated derivative of this compound undergoes an intramolecular condensation or cyclization onto the benzothiophene ring, potentially at the C4 position, to yield a tetracyclic system. Such transformations are seen in the synthesis of researchgate.netrsc.orgtriazolo[1,5-b]isoquinolin-5(1H)-ones, which involves a copper-catalyzed C-arylation followed by a bicyclization sequence. Furthermore, palladium-catalyzed cascade reactions involving aminopalladation and carbopalladation steps are known to produce tricyclic nitrogen heterocycles from suitably substituted aniline (B41778) derivatives.

Site-Selective Modifications at the Benzothiophene and Amino Moieties

Selective functionalization of the this compound core at different positions allows for the fine-tuning of its chemical properties. The primary amino group can undergo standard transformations such as acylation with acyl chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, to yield the corresponding amides and sulfonamides. These reactions introduce new functional handles and can modulate the electronic properties of the molecule.

The benzothiophene ring itself is also amenable to modification. The electron-withdrawing nature of the sulfone group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, directing reactions to specific positions. However, palladium-catalyzed cross-coupling reactions are a powerful tool for functionalizing the aromatic core. For example, a 3-iodobenzo[b]thiophene (B1338381) scaffold can be readily diversified through Suzuki-Miyaura, Sonogashira, and Heck coupling reactions to introduce aryl, alkynyl, and vinyl groups, respectively. nih.gov Halogenation of the benzene ring can also be achieved, providing a handle for these subsequent cross-coupling reactions.

Transformations involving the Sulfone Group

The sulfone group is not merely a passive spectator; it fundamentally influences the reactivity of the heterocyclic system and can participate directly in chemical transformations. Its strong electron-withdrawing character transforms the electron-donating thiophene (B33073) into an electron-accepting moiety. rsc.org This electronic shift is crucial, as it renders the benzo[b]thiophene-1,1-dioxide core a reactive component in cycloaddition reactions.

The sulfone group effectively breaks the aromaticity of the thiophene ring, imparting it with diene-like character. This allows benzo[b]thiophene-1,1-dioxides to participate as dienophiles in Diels-Alder [4+2] cycloadditions. In some cases, related benzothiophenium salts have been shown to react with dienes like cyclopentadiene (B3395910) to form cycloadducts, demonstrating the olefinic nature of the thiophene ring in these activated systems. researchgate.net The sulfone itself can also act as a dienophile. Furthermore, the sulfone group can be a target for reduction. While challenging, methods for the electrochemical reduction of benzo[b]thiophene-1,1-dioxides have been developed, which can lead to the corresponding dihydrobenzothiophene or even complete desulfurization under specific conditions. researchgate.net The sulfone also activates the molecule to act as an electrophilic warhead, a property utilized in the design of targeted covalent inhibitors in medicinal chemistry. rsc.org

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction stands as a powerful tool for the unambiguous determination of the three-dimensional arrangement of atoms within a crystal. This technique has been instrumental in providing a comprehensive understanding of the structural landscape of 3-Aminobenzothiophene-1,1-dione and its derivatives.

Elucidation of Molecular and Supramolecular Architectures

X-ray diffraction studies have successfully elucidated the molecular and supramolecular architectures of various benzothiophene (B83047) derivatives. For instance, the analysis of compounds like 5-(phenylsulfonyl)-5,6-dihydrobenzo rsc.orgrsc.orgthieno[3,2-j]phenanthridine reveals that the benzothiophene rings are essentially planar. nih.gov Such studies provide precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation. The planarity of the benzothiophene core is a recurring feature in many of its derivatives. nih.gov

Analysis of Intermolecular Interactions, including Hydrogen Bonding Networks

Intermolecular interactions, particularly hydrogen bonds, play a critical role in dictating the crystal packing and, consequently, the physicochemical properties of a compound. In the crystal structure of diethyl 2,5-diaminothiophene-3,4-dicarboxylate, both inter- and intramolecular hydrogen bonds are observed, creating a zigzag supramolecular network. researchgate.net These interactions involve the amino and carboxylate groups, highlighting the importance of functional groups in directing the crystal architecture.

In more complex systems, such as cocrystals involving nitrofurantoin (B1679001) and 3-aminobenzoic acid, N–H⋯O and O–H⋯O hydrogen bonds are the primary interactions governing the crystal structure. rsc.org The analysis of these networks provides a deeper understanding of molecular recognition and self-assembly processes. Theoretical approaches, such as Quantum Theory of Atoms in Molecules (QTAIM), can further quantify the strength and nature of these hydrogen bonds. rsc.org

Quantitative Contributions from Hirshfeld Surface Analysis

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. For instance, in one study, H⋯H interactions accounted for 34.3% of the total surface, while O⋯H and C⋯H interactions contributed 19.2% and 16.7%, respectively. mdpi.com In another case involving a 1,3,4-thiadiazole (B1197879) derivative, Hirshfeld analysis helped to understand the synergistic interactions with another molecule by identifying key contact points. nih.gov This quantitative data is crucial for a detailed understanding of the forces governing crystal packing.

Investigations into Polymorphism and Crystal Packing

Polymorphism, the ability of a compound to exist in more than one crystal form, can have significant implications for its physical and chemical properties. While specific studies on the polymorphism of this compound are not detailed in the provided context, the principles of polymorphism investigation are well-established. Different crystal packing arrangements, or allomorphs, can arise from variations in crystallization conditions. nih.gov The study of polymorphism is critical in fields like pharmaceuticals, where different polymorphs can exhibit different solubility, bioavailability, and stability. grafiati.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. High-resolution ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

The ¹H and ¹³C NMR spectra of benzothiophene derivatives provide characteristic signals that are crucial for structural confirmation. The chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum give information about the connectivity and spatial relationship of protons. For example, in various substituted dibenzo[b,d]thiophenes, the aromatic protons typically appear in the range of δ 7.0-8.5 ppm. rsc.org

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For instance, the carbon atoms of the benzothiophene core in derivatives have been reported with distinct chemical shifts. rsc.org The unambiguous assignment of all ¹H and ¹³C NMR resonances is often achieved using two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence). mdpi.compreprints.org

Below are tables summarizing typical NMR data for related structures.

Table 1: Representative ¹H NMR Data for Benzothiophene Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-methyldibenzo[b,d]thiophene | CDCl₃ | Aromatic H: 7.24-8.12 (m), Methyl H: 2.50 (s) |

| 3-methoxydibenzo[b,d]thiophene | CDCl₃ | Aromatic H: 7.05-8.04 (m), Methoxy H: 3.91 (s) |

| 4-chlorodibenzo[b,d]thiophene | CDCl₃ | Aromatic H: 7.41-8.12 (m) |

| Thianaphthene | CDCl₃ | Aromatic H: 7.33-7.88 (m) chemicalbook.com |

Note: This table provides a generalized summary of data found in the literature for similar compound classes. rsc.orgchemicalbook.com

Table 2: Representative ¹³C NMR Data for Benzothiophene Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-methyldibenzo[b,d]thiophene | CDCl₃ | Aromatic C: 121.3-140.9, Methyl C: 21.4 |

| 3-methoxydibenzo[b,d]thiophene | CDCl₃ | Aromatic C: 105.7-159.0, Methoxy C: 55.6 |

| 4-chlorodibenzo[b,d]thiophene | CDCl₃ | Aromatic C: 119.7-139.3 |

Note: This table provides a generalized summary of data found in the literature for similar compound classes. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in "this compound". youtube.comnih.gov

Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. nih.gov The resulting spectrum displays characteristic absorption bands for different functional groups. For "this compound," key expected bands would include N-H stretching vibrations for the amine group, S=O stretching for the sulfone group, and C=C stretching for the aromatic ring. rsc.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic bands for the sulfone and aromatic functionalities, often providing clearer signals for certain vibrations than IR spectroscopy. wjarr.com

Table 2: Key Vibrational Frequencies and Assignments for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3400-3200 |

| Sulfone (S=O) | Asymmetric Stretching | 1350-1300 |

| Sulfone (S=O) | Symmetric Stretching | 1160-1120 |

| Aromatic (C=C) | Stretching | 1600-1450 |

| Aromatic (C-H) | Bending (out-of-plane) | 900-690 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. raco.cat

Mass Spectrometry (MS): In a typical MS experiment, the molecule is ionized, and the resulting molecular ion and any fragment ions are detected. chemguide.co.uk The mass of the molecular ion provides the molecular weight of the compound. The fragmentation pattern, which shows how the molecule breaks apart, can provide valuable structural information. libretexts.orgresearchgate.net For "this compound," common fragmentation pathways might involve the loss of SO₂ or the cleavage of the amino group. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition and molecular formula of the compound with a high degree of confidence. rsc.orgnih.govmdpi.com This is crucial for confirming the identity of "this compound" and distinguishing it from other isomers. mdpi.com

Table 3: Mass Spectrometry Data for this compound

| Technique | Information Obtained |

| MS | Molecular weight and characteristic fragmentation pattern. chemguide.co.uk |

| HRMS | Exact mass and determination of the molecular formula (C₈H₇NO₂S). rsc.orgnih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of "this compound" would be characterized by absorption bands corresponding to π → π* transitions within the aromatic system and n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms. The position and intensity of these absorption maxima (λ_max) are influenced by the extended conjugation of the benzothiophene system. docbrown.info The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted benzothiophene-1,1-dione. researchgate.netresearchgate.net

Table 4: Expected UV-Vis Absorption Characteristics

| Transition Type | Chromophore | Expected Absorption Range (nm) |

| π → π | Benzothiophene system | 250-350 |

| n → π | Sulfone, Amino groups | 300-400 |

Theoretical and Computational Chemistry Studies on 3 Aminobenzothiophene 1,1 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electronic structure, reactivity, and various spectroscopic parameters.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the geometric and electronic properties of molecules. For a molecule like 3-aminobenzothiophene-1,1-dione, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), would be used to optimize the molecular geometry and predict a range of properties.

These calculations can determine key electronic descriptors that are crucial for understanding the molecule's reactivity. Such descriptors often include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Dipole Moment: Provides insight into the molecule's polarity and its interaction with polar solvents and other molecules.

In studies of related compounds, such as azothiophene dyes, DFT calculations have been instrumental in determining properties like molecular dipole moments and the partial charges on key atoms, which influence their interaction with solvents and other reactants. mdpi.com Similarly, for cyclohexane-1,3-dione derivatives, DFT has been used to calculate electronic properties like total energy and the energies of frontier molecular orbitals to build quantitative structure-activity relationship (QSAR) models. nih.gov

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, FMO analysis would reveal the regions of the molecule most likely to be involved in chemical reactions. The distribution of HOMO and LUMO densities would indicate the probable sites for electrophilic and nucleophilic attack, respectively.

The Molecular Electrostatic Potential (MEP) map is another valuable tool for predicting reactivity. It provides a visual representation of the charge distribution on the molecule's surface. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would highlight the electrophilic and nucleophilic centers, corroborating the predictions from FMO analysis. For instance, in studies of cyclohexane-1,3-dione derivatives, MEP analysis has been used alongside molecular docking to understand interactions with biological targets. nih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful approach to unraveling the step-by-step mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Identification of Reaction Intermediates and Transition States

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transient species, including reaction intermediates and transition states. For reactions involving this compound, this would involve calculating the geometries and energies of all species along a proposed reaction coordinate.

For example, in the study of the synthesis of trisubstituted triazines, computational methods were used to propose a mechanism involving nucleophilic aromatic substitution, identifying the key intermediates in the multi-step reaction. nih.gov

Energy Profiles and Kinetic Parameters of Transformations

Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface have been located, an energy profile for the reaction can be constructed. This profile illustrates the energy changes that occur as the reaction progresses. The height of the energy barrier at the transition state (the activation energy) is a crucial determinant of the reaction rate.

Computational chemistry software can calculate important kinetic parameters, such as activation energies (ΔG‡) and reaction enthalpies (ΔH). This information allows for a quantitative understanding of the reaction's feasibility and kinetics. In studies of other heterocyclic systems, DFT calculations have been successfully employed to compute reaction barriers and elucidate multi-step reaction mechanisms.

Conformational Analysis and Potential Energy Surface Exploration

Molecules that are not rigid can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies.

For this compound, which has a flexible amino group, conformational analysis would be important to identify the most stable three-dimensional structure. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. Exploring the PES allows for the identification of all possible stable conformers (local minima) and the transition states that connect them. This provides a complete picture of the molecule's conformational landscape and the energy barriers to interconversion between different conformers. While no specific studies on this compound are available, this type of analysis is standard in computational chemistry for understanding molecular flexibility and its impact on reactivity and biological activity.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The prediction and interpretation of spectroscopic parameters through computational methods are pivotal in the characterization of novel compounds such as this compound. Theoretical calculations, primarily using Density Functional Theory (DFT), allow for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The calculation of ¹H and ¹³C NMR chemical shifts is a standard procedure in computational chemistry for structure elucidation. Methods like the Gauge-Invariant Atomic Orbital (GIAO) approach are commonly employed. For a molecule like this compound, computational models can predict the chemical shifts for each proton and carbon atom. These theoretical values are then correlated with experimental spectra. Discrepancies between calculated and experimental shifts can often be explained by factors such as solvent effects or the presence of specific stereoelectronic influences not perfectly captured by the chosen computational model. For instance, studies on related heterocyclic systems have shown that while there is generally a good correlation between calculated and experimental data, certain protons, such as those vicinal to a nitrogen atom, may exhibit larger deviations due to significant anisotropic effects. nih.gov

Vibrational Frequencies: Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. The calculation of harmonic vibrational frequencies is a common starting point, with scaling factors often applied to correct for anharmonicity and other systematic errors inherent in the computational methods. For this compound, key vibrational modes would include the stretching frequencies of the amino (N-H) group, the sulfone (S=O) groups, and the aromatic C-H and C=C bonds. The N-H stretching vibrations are typically expected in the 3500–3300 cm⁻¹ region. The symmetric and asymmetric stretching vibrations of the sulfone group are also characteristic and would be expected to appear in the fingerprint region of the IR spectrum. Comparing the computed vibrational spectrum with experimental data, when available, is crucial for a complete vibrational assignment of the molecule.

Table 1: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental and computational values were not found in the cited literature.)

| Parameter | Predicted Value (Computational) | Experimental Value |

| ¹H NMR (δ, ppm) | ||

| H (Amino) | 5.85 | 5.78 |

| H (Aromatic) | 7.20 - 7.90 | 7.15 - 7.85 |

| ¹³C NMR (δ, ppm) | ||

| C (Amino-substituted) | 145.2 | 144.8 |

| C (Aromatic) | 120.1 - 135.8 | 119.5 - 135.2 |

| Vibrational Frequencies (cm⁻¹) | ||

| N-H Stretch | 3450, 3350 | 3445, 3348 |

| S=O Asymmetric Stretch | 1310 | 1305 |

| S=O Symmetric Stretch | 1150 | 1147 |

Theoretical Basis for Structure-Reactivity Relationships and Design Principles

Theoretical and computational chemistry provide a fundamental framework for understanding the structure-reactivity relationships of molecules like this compound. By analyzing the electronic structure, molecular orbitals, and electrostatic potential, it is possible to predict the reactivity of the molecule and to establish design principles for the synthesis of new derivatives with desired properties.

The reactivity of the benzothiophene-1,1-dione core is significantly influenced by the substituents on the ring. The presence of the electron-withdrawing sulfone group deactivates the benzene (B151609) ring towards electrophilic attack, while the amino group at the 3-position, being an electron-donating group, will influence the electron density distribution within the molecule. Computational studies on isomers, such as 6-aminobenzo[b]thiophene 1,1-dioxide (a derivative of which is the STAT3 inhibitor Stattic), have highlighted the importance of the substitution pattern for biological activity. acs.orgacs.org The double bond in the thiophene (B33073) ring of these compounds is susceptible to Michael addition, a reactivity that is believed to be important for their biological mechanism of action. acs.org

For this compound, theoretical calculations can map the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. The frontier molecular orbitals (HOMO and LUMO) are also critical in this context. The energy and localization of the HOMO indicate the ability of the molecule to donate electrons, while the LUMO's energy and location point to its electron-accepting capability.

These computational insights form the basis for rational drug design. For example, by modeling the interaction of this compound derivatives with a biological target, such as an enzyme's active site, medicinal chemists can predict binding affinities and design new molecules with enhanced potency or selectivity. The synthesis of various derivatives of this compound has been reported, opening the door for further experimental and theoretical investigation into their properties and potential applications. nih.govnih.gov The interplay between the electron-donating amino group and the electron-withdrawing sulfone group, as modulated by the substitution pattern, is a key design principle that can be explored computationally to guide the synthesis of new functional molecules.

Applications of 3 Aminobenzothiophene 1,1 Dione in Advanced Materials Science and Synthetic Chemistry

Role as Synthetic Building Blocks and Precursors

The unique structural characteristics of 3-Aminobenzothiophene-1,1-dione, featuring a primary amine and a benzothiophene (B83047) sulfone core, position it as a theoretically versatile building block in synthetic organic chemistry. The electron-withdrawing nature of the sulfone group can influence the reactivity of the benzene (B151609) and thiophene (B33073) rings, while the amino group serves as a key functional handle for a variety of chemical transformations.

Construction of Diverse Fused Polycyclic Heterocyclic Systems (e.g., Triazoles, Imidazoles, Pyrimidines)

While direct synthetic routes starting from this compound to form fused triazoles, imidazoles, and pyrimidines are not prominently described in the literature, the general reactivity of aromatic amines provides a basis for postulating such transformations. Aromatic amines are common precursors for the synthesis of various nitrogen-containing heterocycles.

Triazoles: The synthesis of 1,2,4-triazoles can often be achieved from thiourea (B124793) or thiosemicarbazide derivatives. nih.gov One could envision the conversion of the amino group of this compound into a carbohydrazide, which could then undergo cyclization with isothiocyanates to form thiophene-linked 1,2,4-triazoles. mdpi.com

Imidazoles: The construction of fused imidazole rings frequently involves the reaction of ortho-diamines with aldehydes. organic-chemistry.org Although this compound is not an ortho-diamine, its amino group could be functionalized to introduce a second nitrogen atom at an adjacent position, thereby creating a precursor for imidazole ring formation. Various synthetic methods for imidazoles involve one-pot reactions with aldehydes, ammonium acetate, and other components. researchgate.net

Pyrimidines: Pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine, urea, or guanidine. bu.edu.eg The amino group of this compound could potentially be converted into a guanidine moiety, which could then be cyclized to form a fused pyrimidine system. The synthesis of pyrido[2,3-d]pyrimidines, for example, often starts from substituted 4-aminopyrimidines.

Scaffold for Designing Complex Organic Molecules

The rigid, bicyclic structure of the benzothiophene core makes it an attractive scaffold for the design of complex organic molecules. Scaffolds provide a three-dimensional framework upon which various functional groups can be appended to create molecules with specific shapes and properties, often for applications in medicinal chemistry or materials science. mdpi.com While the 1,2,3-dithiazole scaffold has been reviewed for its biological activities nih.gov, the benzothiophene scaffold, particularly with the activating sulfone group and the versatile amino handle of this compound, presents a promising, though underexplored, platform for combinatorial chemistry and the development of novel molecular architectures.

Precursors for Tunable Fluorescent Dyes

The benzothiophene sulfone (1,1-doxide) moiety is a known fluorophore. Derivatives of dibenzothiophene 5,5-dioxide (DBTOO), a related sulfone structure, have been investigated as fluorescent cell dyes with blue emission and good quantum yields. nih.gov These dyes have shown utility in visualizing cellular plasma membranes. The incorporation of an amino group, as in this compound, provides a point for chemical modification to tune the photophysical properties. The amino group can act as an electron-donating group, which, in conjunction with the electron-accepting sulfone, creates a donor-acceptor (D-A) type structure. Such structures are fundamental to the design of solvatochromic and tunable fluorescent dyes. rsc.org Furthermore, 2,1,3-Benzothiadiazoles are another class of sulfur- and nitrogen-containing heterocycles that are versatile building blocks for fluorescent probes. mdpi.com

Integration into Optoelectronic Materials and Devices

Thiophene-based derivatives are extensively studied for their applications in organic electronics due to their excellent charge transport properties and stability. The oxidation of the sulfur atom to a sulfone can significantly alter the electronic properties, often lowering the energy levels of the frontier molecular orbitals (HOMO and LUMO), which can be advantageous for specific device applications.

Components in Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, materials with high fluorescence quantum yields and thermal stability are required. While there is no specific mention of this compound in OLED literature, related structures are of significant interest. For instance, derivatives of bu.edu.egbenzothieno[3,2-b]benzothiophene-tetraoxide have been used to create emitters exhibiting thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient OLEDs. rsc.orgresearchgate.net These molecules often feature a donor-acceptor-donor (D-A-D) structure, where the benzothiophene-tetraoxide core acts as the acceptor. The 3-amino group on the benzothiophene-1,1-dione scaffold could be functionalized with donor moieties to create similar D-A structures suitable for use as emitters or host materials in OLEDs. nih.gov

Applications in Organic Field-Effect Transistors (FETs)

For OFETs, high charge carrier mobility and stability are crucial. bu.edu.egBenzothieno[3,2-b]benzothiophene (BTBT) derivatives are well-known high-performance organic semiconductors. researchgate.net The introduction of sulfone groups into the thiophene core can impact the molecular packing in the solid state and the material's stability. While this can sometimes be detrimental to charge transport, it can also enhance stability. The specific utility of this compound in OFETs has not been reported, but its structure suggests it could be a building block for novel organic semiconductors. The amino group allows for the attachment of various side chains, which can be used to control solubility and thin-film morphology, both of which are critical factors for OFET performance.

Utilization in Organic Solar Cells

The design of efficient metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs) is a major focus of renewable energy research. The performance of these dyes is largely dictated by their molecular architecture, which typically follows a donor-π-bridge-acceptor (D-π-A) motif. This structure facilitates intramolecular charge transfer (ICT) upon photoexcitation, a critical step for injecting electrons into the semiconductor's conduction band (e.g., TiO₂) frontiersin.org.

The benzothiophene core and its fused derivatives have proven to be highly effective π-bridges in organic chromophores for DSSCs nih.gov. For instance, dyes incorporating a nih.govbenzothieno[3,2-b]benzothiophene (BTBT) bridge have demonstrated excellent electron-transport properties, leading to devices with promising photovoltaic performance nih.gov. Similarly, modifications of benzoindenothiophene (BIT)-based dyes with fused thiophene units have been shown to lower the material's band gap and enhance optical absorption, which are crucial for improving power conversion efficiency nih.gov.

In this context, this compound is an intrinsically well-suited candidate for the design of D-π-A dyes.

The 3-amino group serves as a potent electron donor (D).

The benzothiophene ring acts as the conjugated π-spacer.

| Dye | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (ff) | Efficiency (η, %) |

|---|---|---|---|---|

| JK-16 | 15.33 | 0.74 | 0.66 | 7.43 |

| JK-17 | 12.66 | 0.67 | 0.65 | 5.49 |

Chromophores for Non-Linear Optical (NLO) Applications

Materials with significant non-linear optical (NLO) properties are in high demand for applications in laser technology, data storage, and optical signal processing rsc.orgnih.gov. A common strategy for designing potent NLO chromophores is to create a "push-pull" system, where an electron-donating group and an electron-withdrawing group are linked by a π-conjugated bridge researchgate.netrsc.org. This arrangement leads to a large change in the molecule's dipole moment upon excitation, resulting in high second-order hyperpolarizability (β), a key measure of NLO activity.

The structure of this compound is a quintessential example of a push-pull chromophore. The amino group at the 3-position acts as the electron donor, while the sulfone group is a powerful electron acceptor. The benzothiophene ring provides the π-conjugated system that facilitates the charge transfer between the two ends of the molecule. This molecular design is a well-established route to achieving significant NLO effects.

Studies on various thiophene-based push-pull systems have confirmed their potential. For example, a series of highly polar stilbene and phenylethenylthiophene derivatives were prepared and evaluated for second harmonic generation (SHG), a key NLO phenomenon rsc.org. Certain non-centrosymmetric polymorphs of these compounds exhibited NLO activity over 32 times that of the urea reference standard, demonstrating the effectiveness of the push-pull design in generating strong NLO responses rsc.orgrsc.org. The inherent asymmetry and strong ICT character of this compound suggest it and its derivatives are promising candidates for the development of new, efficient NLO materials.

| Compound Type | Example Compound | Relative SHG Intensity (vs. Urea) |

|---|---|---|

| Stilbene Derivative | 1a (non-centrosymmetric polymorph) | ~32.4 |

| Stilbene Derivative | 1b | 0.04 |

| Diphenylbutadiene Derivative | 2a | 0.18 |

Catalytic Applications and Reagent Design

The synthesis and functionalization of the benzothiophene-1,1-dione core often rely on transition metal catalysis. Palladium-catalyzed methods, in particular, have emerged as powerful tools for C-H activation and the formation of C-C bonds, enabling the direct arylation and olefination of the benzothiophene-1,1-doxide skeleton acs.orgacs.org. These synthetic advancements are crucial for building complex π-conjugated systems for materials science applications acs.org.

However, the direct use of this compound or its derivatives as catalysts or ligands is not extensively documented. In principle, the heteroatoms within the molecule—specifically the nitrogen of the amino group and the oxygens of the sulfone group—possess lone pairs of electrons and could serve as coordination sites for metal centers. This suggests a potential, though largely unexplored, role in ligand design. For instance, the structurally analogous compound indane-1,3-dione has been suggested to act as a monodentate ligand for copper in certain reactions, although its precise role was not fully clarified mdpi.com. Further research would be required to investigate whether the this compound scaffold can be effectively employed in the design of novel ligands or organocatalysts.

Contribution to Sustainable and Green Chemistry Approaches

Green chemistry principles, such as atom economy, the use of renewable resources, and the reduction of hazardous waste, are increasingly guiding synthetic strategies. This compound is relevant to this field both through its synthesis and its potential application as a building block in efficient, waste-reducing reactions.

One of the key synthetic routes to 3-Aminobenzothiophene-1,1-diones involves a photoinduced rearrangement of exocyclic 1,2-benzothiazole-1,1-diones nih.govresearchgate.net. The use of light as a reagent is a hallmark of green chemistry, often allowing reactions to proceed under mild conditions without the need for harsh chemical reagents. Furthermore, green and metal-free methods for synthesizing the core benzothiophene-1,1-dione structure have been developed, utilizing simple reagents like hydrogen peroxide (H₂O₂) and potassium iodide (KI) researchgate.net.

A significant contribution to sustainable chemistry lies in the use of Multicomponent Reactions (MCRs), which combine three or more reactants in a single, efficient step to generate complex products chemistryforsustainability.org. The this compound scaffold, with its multiple reactive sites, is an ideal candidate for MCRs. The structurally related compound, indane-1,3-dione, has been widely used as a key substrate in MCRs to construct a diverse array of fused heterocyclic compounds mdpi.comresearchgate.net. These reactions are often performed using green methodologies, such as:

Using water as a solvent mdpi.com.

Employing reusable catalysts , including ionic liquids or magnetic nanoparticles mdpi.com.

Solvent-free conditions through mechanochemistry (grinding), which significantly reduces waste and energy consumption mdpi.com.

The diverse reactivity of the this compound core suggests its high potential as a building block in similar environmentally benign MCRs for the efficient synthesis of complex molecular architectures.

Future Research Directions and Emerging Trends

Development of Novel Asymmetric Synthetic Routes to Chiral Derivatives

The synthesis of enantiomerically pure derivatives of 3-aminobenzothiophene-1,1-dione is a critical next step for its application in areas such as medicinal chemistry and chiral materials. While methods exist for the synthesis of the racemic scaffold, future work will concentrate on developing stereoselective routes. nih.govnih.gov

Current synthetic strategies often involve a photoinduced rearrangement of 1,2-benzothiazole-1,1-dione precursors. nih.govresearchgate.net A key area of development will be the adaptation of this and other synthetic pathways into asymmetric variants. This could be achieved by employing chiral catalysts that can differentiate between enantiotopic faces or groups in a prochiral substrate.

Promising approaches from the broader field of asymmetric synthesis that could be adapted include:

Chiral Catalysis: The use of chiral organocatalysts, such as those based on thiourea (B124793) or phosphoric acid, has proven effective in a variety of asymmetric reactions. mdpi.comwhiterose.ac.uk These catalysts operate through hydrogen bonding and could potentially control the stereochemistry during the formation of precursors to the final heterocyclic system. For instance, an asymmetric Michael addition to a precursor could establish a key stereocenter.

Metal-Based Chiral Ligands: Transition metal catalysis, already used in synthesizing the precursors via hydroarylation, offers another avenue. nih.govresearchgate.net The development of new chiral ligands, such as enantiomerically pure diamino-bis(tert-thiophenes), for palladium or other transition metals could enable enantioselective cyclization reactions. researchgate.net

Substrate Control: Introducing a chiral auxiliary to one of the starting materials could direct the stereochemical outcome of key bond-forming steps, with the auxiliary being removed in a later stage of the synthesis.

The successful development of these routes will provide access to a library of chiral this compound derivatives, enabling the exploration of their stereospecific interactions with biological targets and their use in creating advanced chiral materials.

Exploration of New Catalytic Applications and Cascade Reactions

Beyond being a synthetic target, the this compound scaffold itself has the potential to be used in catalysis. The inherent functionalities—a nucleophilic amine and an aromatic system influenced by the sulfone group—could be harnessed in novel catalytic cycles.

Future research is anticipated to explore:

Organocatalysis: Derivatives of the title compound could be designed to act as organocatalysts. The amine group could be functionalized to create a chiral environment, similar to well-established chiral amine catalysts, for promoting asymmetric transformations.

Cascade Reactions: The development of multi-component, one-pot cascade reactions to build complex molecules from simple starting materials is a major trend in organic synthesis. beilstein-journals.orgrsc.orgbeilstein-journals.org Researchers are likely to design cascade sequences that utilize this compound as a key building block. For example, a reaction could be initiated at the amino group, followed by a subsequent cyclization or substitution on the benzothiophene (B83047) ring, all under a single set of reaction conditions. This approach streamlines synthesis, reduces waste, and allows for the rapid generation of molecular diversity. beilstein-journals.org The palladium-catalyzed synthesis of its precursors is an example of a catalytic process that could be integrated into a larger cascade. nih.gov

The table below outlines potential cascade reactions that could incorporate the this compound scaffold.

| Reaction Type | Potential Role of Scaffold | Key Bond Formations | Potential Product Class |

| Michael/Aldol Cascade | Nucleophile (via enamine) | C-C, C-C | Highly functionalized cyclohexanes |

| Aza-Diels-Alder | Dienophile component | C-C, C-N | Fused heterocyclic systems |

| Multi-component Reaction (MCR) | Amine component | C-N, C-C, etc. | Complex polycyclic structures |

Advanced Integration into Multifunctional Materials and Devices

The potent "push-pull" electronic structure of 6-dialkylamino-substituted benzo[b]thiophene 1,1-dioxides makes them highly fluorescent compounds with large Stokes shifts (>140 nm). chemrxiv.org This property is exceptionally valuable for applications in materials science and bio-imaging, as it minimizes self-quenching and reduces background signal.

Emerging trends in this area include:

Live-Cell Imaging: Fluorescent labels based on the benzo[b]thiophene 1,1-dioxide core are being developed for live-cell imaging. chemrxiv.org These probes can be attached to self-labeling protein tags (like HaloTag or SNAP-tag), allowing for the specific and simultaneous observation of multiple intracellular targets, even below the diffraction limit. chemrxiv.org

Organic Electronics: The benzothiophene scaffold is a known component in materials for organic electronics. mdpi.com The specific electronic properties of this compound suggest its potential use in Organic Light-Emitting Diodes (OLEDs), where its fluorescence can be tuned by modifying substituents on the amino group or the aromatic ring.

Sensors and Probes: The fluorescence of these compounds can be sensitive to the local environment (solvatochromism). This opens the door to designing chemical sensors where, for example, binding to a specific ion or molecule would induce a detectable change in the color or intensity of the emitted light.

Computational Design and Virtual Screening for Targeted Properties and Applications

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of functional molecules. nih.gov For this compound and its derivatives, computational methods are being applied to predict properties and guide synthetic efforts.

Key computational strategies include:

Density Functional Theory (DFT): DFT calculations are used to understand the fundamental electronic structure of these molecules. nih.govnih.gov Researchers can compute properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which determine the electronic and optical characteristics. nih.govresearchgate.net This allows for the in silico design of derivatives with tailored band gaps for specific applications in electronics or as fluorophores. nih.gov

Virtual Screening: For medicinal chemistry applications, large virtual libraries of this compound derivatives can be screened against the three-dimensional structures of biological targets, such as protein kinases or the STAT3 transcription factor. nih.govnih.gov This computer-aided drug design (CADD) approach helps to identify promising candidates for synthesis and biological testing, saving significant time and resources. mdpi.com Molecular docking studies can predict the binding modes and affinities of these potential inhibitors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, researchers can establish a mathematical relationship between the structural features of a series of compounds and their measured biological activity. mdpi.com This allows for the prediction of the activity of new, unsynthesized derivatives and helps to identify the key structural motifs responsible for their potency. mdpi.comnih.gov

The table below summarizes how computational tools can guide the development of this compound derivatives.

| Computational Method | Application Area | Predicted Properties | Desired Outcome |

| DFT | Materials Science | HOMO/LUMO energies, band gap, absorption/emission spectra | Tuned optical/electronic properties for OLEDs or sensors |

| Virtual Screening | Medicinal Chemistry | Binding affinity, binding mode to protein targets | Identification of potent and selective enzyme inhibitors |

| Molecular Dynamics | Medicinal Chemistry | Stability of ligand-protein complex, conformational changes | Validation of docking results and understanding binding kinetics |

| QSAR | Medicinal Chemistry | Predicted biological activity (e.g., pIC50) | Rational design of more potent analogs |

Bridging Fundamental Understanding to Advanced Technological Applications

A crucial overarching trend is the deliberate effort to connect fundamental chemical understanding with tangible technological outcomes. The journey of this compound from a synthetic curiosity to a functional component in advanced systems exemplifies this trend.

The development of an expedient synthesis for diversely substituted benzo[b]thiophene 1,1-dioxides, for instance, was directly motivated by the need for novel fluorophores. chemrxiv.org This work bridges the gap between synthetic methodology (Pd-catalyzed sulfinylation and subsequent condensation) and a high-tech application (multicolor live-cell imaging). chemrxiv.org

Similarly, fundamental studies into the biological activity of benzo[b]thiophene 1,1-dioxide derivatives as STAT3 inhibitors are being directly informed by molecular modeling. nih.gov This synergy allows for a rational design cycle: synthesis provides compounds for testing, biological data validates computational models, and the models, in turn, guide the design of next-generation molecules with improved properties. nih.govresearchgate.net

Future success in this field will depend on strengthening this bridge. By combining innovative, stereoselective synthesis with predictive computational design and a clear focus on application-driven properties, the full potential of the this compound scaffold can be realized in fields ranging from medicine to materials science.

Q & A

Q. What are the established synthetic routes for 3-Aminobenzothiophene-1,1-dione, and how are reaction conditions optimized?

A common method involves alkyne-directed hydroarylation followed by 1/N→3/C-sulfonyl migration . For example, reacting 1,2-benzothiazole-1,1-dione (343 mg, 1.0 mmol) under optimized conditions yields 92% product after column chromatography with silica gel pre-treated with 1% Et₃N in heptane . Key optimizations include solvent selection (toluene), temperature control, and purification protocols to minimize byproducts.

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- ¹H NMR spectroscopy (e.g., 400 MHz in CDCl₃) resolves substituent environments, such as ethyl group signals at δ 1.45 (t) and 4.43 (q) .

- Retention factor (RF) analysis on silica gel with toluene as the mobile phase (RF = 0.22 under UV/KMnO₄) aids in purity assessment .

- Column chromatography (silica gel with Et₃N-treated eluents) ensures effective separation of sulfonated intermediates .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

Low yields often stem from incomplete sulfonyl migration or side reactions. Strategies include:

- Pre-activation of silica gel with 1% Et₃N to reduce acidic site interactions during purification .

- Controlled stoichiometry of alkyne reactants to avoid overfunctionalization.

- Reaction monitoring via TLC or in-situ NMR to terminate reactions at optimal conversion points.

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

- Enzymatic inhibition assays : Measure interactions with targets like HIV-1 reverse transcriptase using fluorogenic substrates .

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target-ligand interactions .

- Cellular viability assays (e.g., MTT) assess cytotoxicity in therapeutic contexts .

Q. How do structural modifications at the amino group influence the compound’s reactivity and bioactivity?

- Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, favoring nucleophilic substitutions .

- Bulky substituents (e.g., methylcyclopentyl) alter steric hindrance, impacting binding pocket accessibility .

- Hydrophilic groups (e.g., -OH) improve solubility but may reduce membrane permeability .

Q. How can contradictions in reported biological activities of structurally similar compounds be resolved?

- Comparative purity analysis : Use HPLC or mass spectrometry to rule out impurities affecting activity .

- Standardized assay conditions : Control variables like pH, temperature, and solvent systems to ensure reproducibility .

- Computational modeling : Molecular docking studies reconcile discrepancies by identifying binding mode variations .

Methodological Recommendations

- Synthetic protocols : Prioritize sulfonyl migration steps under anhydrous conditions to avoid hydrolysis .

- Biological screening : Use orthogonal assays (e.g., enzymatic + cellular) to validate hit compounds .

- Data interpretation : Apply multivariate analysis to disentangle electronic vs. steric effects in SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.